4-Cyclobutylbenzoic acid is an organic compound characterized by a cyclobutyl group attached to a benzoic acid moiety. Its chemical formula is , and it has a molecular weight of approximately 176.21 g/mol. The compound features a carboxylic acid functional group (-COOH) which contributes to its acidic properties. The cyclobutyl ring, a four-membered carbon ring, introduces unique steric and electronic effects that can influence the compound's reactivity and interactions in various chemical environments .
These reactions highlight the versatility of 4-Cyclobutylbenzoic acid as a precursor for various organic syntheses.
Several methods can be employed to synthesize 4-Cyclobutylbenzoic acid:
These synthetic routes allow for the production of 4-Cyclobutylbenzoic acid in varying yields and purities depending on the method employed.
4-Cyclobutylbenzoic acid finds applications in several fields:
Interaction studies involving 4-Cyclobutylbenzoic acid focus on its binding affinities with various biological targets. Preliminary studies suggest that it may interact with proteins involved in inflammatory pathways or cellular signaling mechanisms. Further research is necessary to elucidate its precise interactions and potential therapeutic targets.
Several compounds share structural similarities with 4-Cyclobutylbenzoic acid, making them relevant for comparison:
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| Benzoic Acid | Simple aromatic carboxylic acid | Basic structure without additional rings |
| 4-Methylbenzoic Acid | Methyl group on benzene | Increased lipophilicity compared to cyclobutyl |
| Cyclohexanecarboxylic Acid | Cyclohexane ring instead of cyclobutane | Larger ring size affects sterics and reactivity |
| 1,3-Cyclohexanedicarboxylic Acid | Two carboxylic groups on cyclohexane | Dicarboxylic nature increases acidity |
The uniqueness of 4-Cyclobutylbenzoic acid lies in its combination of a small cyclic structure with a carboxylic functional group, which may impart distinct physical and chemical properties compared to these similar compounds. This structural feature could enhance its reactivity and biological activity, making it an interesting subject for further research in both synthetic chemistry and pharmacology .
The molecule consists of a benzene ring substituted with a carboxylic acid group (-COOH) at position 1 and a cyclobutyl group at position 4. Key structural features include:
C1CC(C1)C2=CC=C(C=C2)C(=O)O. PPXSFFCOYUIJKD-UHFFFAOYSA-N. The cyclobutyl group introduces steric strain due to its four-membered ring, which influences electronic distribution and reactivity. The carboxylic acid group enables hydrogen bonding and participation in acid-base reactions.
While the exact discovery timeline remains undocumented, 4-cyclobutylbenzoic acid’s synthesis and characterization emerged alongside advancements in cyclobutane chemistry during the mid-20th century. Its commercial availability (e.g., MDL: MFCD19440000) reflects its adoption as a building block in modern organic synthesis.
This compound serves as:
4-Cyclobutylbenzoic acid belongs to the para-substituted benzoic acid family. Comparative analysis reveals distinct properties:
| Compound | Substituent | Key Feature |
|---|---|---|
| Benzoic acid | -H | Baseline aromatic carboxylic acid |
| 4-Methylbenzoic acid | -CH₃ | Increased lipophilicity |
| 4-Cyclobutylbenzoic acid | -C₄H₇ (cyclobutyl) | Steric strain, unique reactivity |
| Cyclohexanecarboxylic acid | -C₆H₁₁ | Larger ring, reduced strain |
The cyclobutyl group’s strain differentiates its reactivity from larger cycloalkane-substituted analogs.
4-Cyclobutylbenzoic acid possesses the molecular formula C₁₁H₁₂O₂ with a precisely calculated molecular weight of 176.20 g/mol [1]. The compound consists of eleven carbon atoms, twelve hydrogen atoms, and two oxygen atoms arranged in a distinctive architecture combining aromatic and cycloaliphatic structural elements. The SMILES notation C1CC(C1)C2=CC=C(C=C2)C(=O)O accurately represents the molecular connectivity [1]. The InChI key PPXSFFCOYUIJKD-UHFFFAOYSA-N provides a unique identifier for this specific structural arrangement [1].
Table 1: Basic Molecular Properties of 4-Cyclobutylbenzoic Acid
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₂O₂ |
| Molecular Weight | 176.20 g/mol |
| SMILES | C1CC(C1)C2=CC=C(C=C2)C(=O)O |
| InChI Key | PPXSFFCOYUIJKD-UHFFFAOYSA-N |
| PubChem CID | 277921 |
4-Cyclobutylbenzoic acid exhibits positional isomerism with respect to the attachment position of the cyclobutyl substituent on the benzene ring. The para-substituted isomer (4-cyclobutylbenzoic acid) demonstrates distinct physicochemical properties compared to its ortho-substituted analog 2-cyclobutylbenzoic acid [2]. The ortho isomer (CAS: 892390-53-3) shares the identical molecular formula C₁₁H₁₂O₂ and molecular weight of 176.215 g/mol, but exhibits different SMILES notation C1CC(C1)C2=CC=CC=C2C(=O)O indicating the different substitution pattern [2].
The structural differences between positional isomers significantly influence their physical properties. While the para isomer demonstrates melting point values of 118-119°C and boiling point of 320.7°C at 760 mmHg, the ortho isomer lacks comprehensive experimental characterization [2]. The para substitution pattern allows for more symmetric molecular packing in the crystalline phase, contributing to enhanced intermolecular interactions compared to the sterically hindered ortho configuration [2].
The molecular geometry of 4-cyclobutylbenzoic acid reflects the tetrahedral carbon hybridization at the attachment point between the cyclobutyl ring and the benzene ring. The benzene ring maintains its characteristic planar geometry with carbon-carbon bond angles of approximately 120°, consistent with sp² hybridization [3]. The carboxylic acid functional group exhibits planar geometry with the carbon-oxygen double bond length typical of carboxyl groups [4].
The cyclobutyl substituent introduces significant angular strain due to the four-membered ring geometry. The carbon-carbon-carbon bond angles within the cyclobutane ring deviate substantially from the ideal tetrahedral angle of 109.5° [5]. Electron diffraction studies of cyclobutane reveal carbon-carbon bond angles of approximately 88.1°, representing a deviation of 21.4° from the tetrahedral geometry [6]. The carbon-hydrogen bond angles within the cyclobutyl ring measure approximately 109.15°, closely approaching the ideal tetrahedral angle [6].
Table 2: Experimental Structural Parameters of Cyclobutane Ring
| Parameter | Value |
|---|---|
| C-C Bond Length | 1.568 Å |
| C-H Bond Length | 1.093-1.091 Å |
| C-C-C Bond Angle | 88.1° |
| H-C-H Bond Angle | 109.15° |
| Puckering Dihedral Angle | 29.68° |
| Ring Puckering Barrier | 498 cm⁻¹ |
The cyclobutyl ring in 4-cyclobutylbenzoic acid adopts a non-planar, puckered conformation to minimize torsional strain. The planar cyclobutane configuration would result in complete eclipsing of all carbon-hydrogen bonds, creating substantial torsional strain [7]. The puckered conformation reduces this strain by partially staggering the substituents around the ring [7].
Cyclobutane exhibits a butterfly-like puckered structure with a dihedral angle of approximately 29.68° [6]. This puckering results from the molecule's attempt to balance angle strain against torsional strain [7]. The total ring strain energy for cyclobutane measures 26.4 kcal/mol, corresponding to 6.6 kcal/mol per methylene unit [8]. This substantial strain energy reflects the deviation from optimal bond angles and the residual torsional interactions [8].
The ring puckering in cyclobutane is dynamic, with the molecule undergoing rapid interconversion between equivalent puckered conformations through a planar transition state [6]. The barrier to ring inversion measures approximately 498 cm⁻¹ (1.42 kcal/mol), indicating facile conformational interconversion at room temperature [7] [6]. This low barrier allows the cyclobutyl substituent in 4-cyclobutylbenzoic acid to sample multiple conformations readily [7].
Table 3: Ring Strain Energy Comparison for Cycloalkanes
| Ring Size | Cycloalkane | Total Ring Strain (kcal/mol) | Ring Strain per CH₂ (kcal/mol) |
|---|---|---|---|
| 3 | cyclopropane | 27.4 | 9.1 |
| 4 | cyclobutane | 26.4 | 6.6 |
| 5 | cyclopentane | 5.8 | 1.2 |
| 6 | cyclohexane | 0.1 | 0.0 |
| 7 | cycloheptane | 6.0 | 0.9 |
| 8 | cyclooctane | 9.5 | 1.2 |
Nuclear Magnetic Resonance spectroscopy provides comprehensive structural information for 4-cyclobutylbenzoic acid through analysis of both proton (¹H NMR) and carbon-13 (¹³C NMR) spectra [9] [10]. The technique exploits the magnetic properties of nuclei with non-zero spin quantum numbers to determine molecular structure and connectivity [9]. For 4-cyclobutylbenzoic acid, the ¹H NMR spectrum reveals distinct chemical shift regions corresponding to different molecular environments [11].
The aromatic protons of the benzene ring appear as characteristic multiplets in the downfield region between 7.0-8.2 ppm [4]. The para-disubstituted benzene ring generates a symmetric AA'BB' pattern with two sets of equivalent protons [4]. The protons ortho to the carboxylic acid group typically resonate at approximately 8.0-8.2 ppm due to the deshielding effect of the electron-withdrawing carboxyl group [4]. The protons ortho to the cyclobutyl substituent appear at approximately 7.2-7.4 ppm, reflecting the electron-donating character of the alkyl substituent [4].
The cyclobutyl protons generate complex multipicity patterns in the aliphatic region between 1.8-3.2 ppm [4]. The methine proton attached to the benzene ring appears as a multiplet around 3.0-3.2 ppm due to coupling with the adjacent methylene protons [4]. The eight methylene protons of the cyclobutyl ring create overlapping multipets in the region 1.8-2.8 ppm, with the exact chemical shifts depending on their proximity to the aromatic ring [4].
The carboxylic acid proton typically appears as a broad singlet between 10.5-12.5 ppm, often exhibiting temperature-dependent chemical shifts due to hydrogen bonding and exchange processes [4]. In ¹³C NMR spectroscopy, the carboxylic acid carbon resonates at approximately 170-180 ppm, while the aromatic carbons appear between 120-140 ppm [4]. The cyclobutyl carbons generate signals in the saturated carbon region between 15-40 ppm [4].
Infrared spectroscopy of 4-cyclobutylbenzoic acid reveals characteristic vibrational modes corresponding to the functional groups present in the molecule [4]. The carboxylic acid functional group generates several distinctive absorption bands that serve as diagnostic indicators [4]. The broad hydroxyl stretch of the carboxylic acid appears between 2500-3300 cm⁻¹, often exhibiting complex structure due to hydrogen bonding in the solid state [4].
The carbonyl stretch of the carboxylic acid produces a strong absorption band around 1660-1680 cm⁻¹ [4]. This frequency is lower than typical ketone carbonyls due to resonance delocalization between the carbonyl group and the aromatic ring [4]. The carbon-oxygen single bond stretch appears around 1250-1300 cm⁻¹ [4]. Additional carboxylic acid modes include the hydroxyl bending vibration around 1400-1440 cm⁻¹ and the carbon-hydroxyl stretch around 1200-1250 cm⁻¹ [4].
The aromatic benzene ring contributes several characteristic absorption bands [4]. The aromatic carbon-carbon stretching vibrations appear as medium-intensity bands around 1600, 1580, and 1500 cm⁻¹ [4]. The aromatic carbon-hydrogen stretching modes generate weak absorptions around 3000-3100 cm⁻¹ [4]. Out-of-plane bending vibrations of the aromatic protons create fingerprint region absorptions between 700-900 cm⁻¹, with the specific pattern depending on the substitution pattern [4].
The cyclobutyl ring contributes aliphatic carbon-hydrogen stretching vibrations around 2800-3000 cm⁻¹ and various bending and deformation modes in the fingerprint region below 1500 cm⁻¹ [4]. The ring strain present in the cyclobutyl substituent may slightly perturb the normal vibrational frequencies compared to unstrained alkyl groups [4].
Mass spectrometry of 4-cyclobutylbenzoic acid provides molecular weight confirmation and structural information through fragmentation patterns [12]. The molecular ion peak appears at m/z 176, corresponding to the molecular weight of the intact molecule [1]. Under positive ion electrospray ionization conditions, the protonated molecule [M+H]⁺ generates a base peak at m/z 177.091 [1].
Common adduct ions include sodium adducts [M+Na]⁺ at m/z 199.073 and potassium adducts [M+K]⁺ at m/z 215.047 [1]. Ammonium adducts [M+NH₄]⁺ appear at m/z 194.118 [1]. Under negative ion conditions, the deprotonated molecule [M-H]⁻ generates signals at m/z 175.076 [1]. Formate adducts [M+HCOO]⁻ and acetate adducts [M+CH₃COO]⁻ appear at m/z 221.082 and 235.098, respectively [1].
Table 4: Predicted Mass Spectrometry Collision Cross Section Data
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]⁺ | 177.091 | 134.2 |
| [M+Na]⁺ | 199.073 | 139.6 |
| [M-H]⁻ | 175.076 | 139.4 |
| [M+NH₄]⁺ | 194.118 | 147.0 |
| [M+K]⁺ | 215.047 | 140.4 |
| [M+H-H₂O]⁺ | 159.081 | 123.2 |
| [M+HCOO]⁻ | 221.082 | 154.5 |
| [M+CH₃COO]⁻ | 235.098 | 181.5 |
Fragmentation patterns provide structural information about the molecule [12]. Loss of the carboxylic acid group (COOH, 45 mass units) generates fragment ions at m/z 131 [12]. Loss of water from the molecular ion produces [M+H-H₂O]⁺ ions at m/z 159.081 [1]. The cyclobutyl substituent may undergo fragmentation through loss of methylene units or ring-opening reactions [12]. The benzoic acid portion of the molecule often retains charge during fragmentation, producing characteristic tropylium-type ions [12].
X-ray crystallography provides the ultimate structural characterization method for 4-cyclobutylbenzoic acid, yielding precise three-dimensional atomic coordinates and bond parameters [13]. The technique involves diffracting X-rays from single crystals to determine electron density distributions and atomic positions [13]. For 4-cyclobutylbenzoic acid, crystallographic analysis would reveal the exact molecular geometry, including bond lengths, bond angles, and torsion angles [13].
Related cyclobutyl-substituted benzoic acid derivatives have been characterized crystallographically [14]. The crystal structure of 4-cyclobutylamino-3-nitrobenzoic acid reveals dihedral angles between the benzene ring and the cyclobutane ring plane of 38.29° and 57.04° in two crystallographically independent molecules [14]. These angles demonstrate significant non-planarity between the aromatic and cycloaliphatic portions of the molecule [14].
The cyclobutane ring adopts a puckered conformation in the crystalline state, consistent with solution-phase conformational preferences [14]. Intermolecular hydrogen bonding involving the carboxylic acid groups influences the crystal packing arrangement [14]. The carboxylic acid dimers form through O-H···O hydrogen bonds between adjacent molecules [14]. Additional weak interactions, including C-H···O contacts and C-H···π interactions, contribute to the overall crystal structure stability [14].
The precise bond lengths determined by X-ray crystallography provide experimental validation of theoretical calculations [13]. The carbon-carbon bond lengths within the benzene ring typically measure 1.38-1.40 Å, while the carbon-carbon bonds in the cyclobutyl ring extend to approximately 1.55-1.57 Å due to ring strain [5]. The carbon-oxygen double bond in the carboxylic acid measures approximately 1.21 Å, while the carbon-oxygen single bond extends to about 1.31 Å [13].
Molecular orbital theory provides fundamental insights into the electronic structure and bonding characteristics of 4-cyclobutylbenzoic acid [15]. The molecule contains both aromatic π-system orbitals from the benzene ring and σ-bonding orbitals from the aliphatic cyclobutyl substituent and carboxylic acid group [15]. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies determine the molecule's electronic properties and reactivity [16].
In aromatic carboxylic acids, the HOMO typically consists of π orbitals localized on the benzene ring, with some contribution from the carboxylic acid oxygen lone pairs [16]. The electron-withdrawing nature of the carboxylic acid group lowers the energy of the aromatic π system compared to simple alkyl-substituted benzenes [17]. The cyclobutyl substituent acts as a weak electron-donating group through hyperconjugation and inductive effects [17].
The LUMO generally corresponds to the π* antibonding orbital of the benzene ring or the π* orbital of the carboxylic acid carbonyl group [16]. The energy gap between HOMO and LUMO (ΔE) influences the molecule's electronic absorption properties and chemical reactivity [16]. Density functional theory calculations using B3LYP/6-311G(d,p) basis sets provide accurate predictions of these frontier molecular orbital energies [18].
The cyclobutyl substituent introduces unique orbital interactions due to the ring strain present in the four-membered ring [19]. The bent carbon-carbon bonds in cyclobutane deviate from ideal sp³ hybridization, creating orbitals with increased s-character that affect the overall electronic structure [19]. The strain-induced orbital perturbations influence the electronic properties of the attached benzene ring through hyperconjugative interactions [19].
Electron density distribution analysis reveals the charge distribution throughout the 4-cyclobutylbenzoic acid molecule [20]. Mulliken population analysis and natural bond orbital (NBO) calculations provide quantitative measures of atomic charges and bonding electron distributions [21]. The carboxylic acid group exhibits significant charge polarization, with the carbonyl carbon carrying substantial positive charge and the oxygen atoms bearing negative charges [21].
The benzene ring carbons generally exhibit small negative charges, with the carbon atoms ortho and para to electron-withdrawing substituents becoming more positively charged [21]. The cyclobutyl substituent carbons typically carry small negative charges characteristic of saturated hydrocarbons [21]. The carbon directly attached to the benzene ring experiences slight positive charge due to the electron-withdrawing influence of the aromatic system [21].
Electrostatic potential maps provide visual representations of the molecular charge distribution [16]. These maps identify regions of high electron density (electronegative areas) and regions of low electron density (electropositive areas) [16]. For 4-cyclobutylbenzoic acid, the carboxylic acid oxygen atoms represent the most electronegative regions, while the carboxylic acid carbon and certain aromatic carbons exhibit electropositive character [16].
The electron density distribution influences intermolecular interactions, including hydrogen bonding capabilities and dipole-dipole interactions [16]. The calculated dipole moment of the molecule reflects the overall charge separation and provides insights into polar interactions in solution and solid-state environments [22]. The presence of the polar carboxylic acid group dominates the molecular dipole moment [22].
Quantum chemical calculations provide comprehensive theoretical characterization of 4-cyclobutylbenzoic acid using density functional theory (DFT) methods [18]. The B3LYP functional combined with 6-311G(d,p) or 6-311+G(d,p) basis sets represents the standard computational approach for organic molecules of this size [18]. These calculations yield optimized molecular geometries, vibrational frequencies, and electronic properties [18].
Geometry optimization calculations predict the minimum energy conformation of the molecule [18]. The optimized structure reveals the preferred orientation of the cyclobutyl ring relative to the benzene ring plane [18]. The calculations account for both steric interactions and electronic effects in determining the equilibrium geometry [18]. The predicted bond lengths and bond angles can be compared with experimental X-ray crystallographic data for validation [18].
Vibrational frequency calculations provide theoretical predictions of infrared and Raman spectra [18]. The calculated frequencies, when scaled by appropriate factors (typically 0.96-0.98 for B3LYP), show excellent agreement with experimental spectra [23]. The vibrational modes can be assigned to specific molecular motions, including aromatic ring vibrations, carboxylic acid modes, and cyclobutyl ring deformations [4].
Thermodynamic property calculations yield standard enthalpies of formation, entropies, and heat capacities [18]. These properties are essential for understanding the molecule's stability and its behavior in chemical reactions [18]. The calculations can also predict spectroscopic properties, including UV-visible absorption spectra through time-dependent DFT (TD-DFT) methods [22].
4-Cyclobutylbenzoic acid exists as a solid at room temperature, presenting as a white to off-white crystalline solid [1] [2]. The compound exhibits typical characteristics of substituted benzoic acids, with the cyclobutyl substituent contributing to its overall molecular architecture while maintaining the crystalline nature inherent to aromatic carboxylic acids.
4-Cyclobutylbenzoic acid demonstrates well-defined thermal transition points that reflect its molecular structure and intermolecular interactions. The compound exhibits a melting point of 118-119°C [1] [3], which is consistent with the presence of hydrogen bonding through the carboxylic acid functional group and the moderate molecular weight contributed by the cyclobutyl substituent.
The boiling point is calculated at 320.7°C at standard atmospheric pressure (760 mmHg) [1] [3]. This elevated boiling point reflects the compound's ability to form hydrogen-bonded dimers characteristic of carboxylic acids, requiring substantial thermal energy to overcome these intermolecular forces during the liquid-to-gas phase transition.
| Thermal Property | Value | Reference |
|---|---|---|
| Melting Point | 118-119°C | [1] [3] |
| Boiling Point | 320.7°C (760 mmHg) | [1] [3] |
| Flash Point | 147.9°C | [1] [3] |
While direct experimental data for the heat of formation of 4-cyclobutylbenzoic acid are not available in the literature, estimates can be derived from studies of similar substituted benzoic acids. Based on structural analogy with other para-substituted benzoic acids, the standard enthalpy of formation is expected to be comparable to related compounds [4] [5]. The cyclobutyl group's contribution to the overall thermodynamic stability would need to be determined through calorimetric measurements or computational quantum chemical methods.
The heat of combustion for 4-cyclobutylbenzoic acid has not been directly measured experimentally. However, based on the molecular formula C₁₁H₁₂O₂ and structural comparison with related benzoic acid derivatives, the heat of combustion is estimated to be approximately 4000-5000 kJ/mol [4] [5]. This estimate considers the combustion of the aromatic ring system, the carboxylic acid group, and the cyclobutyl substituent to form carbon dioxide and water under standard conditions.
4-Cyclobutylbenzoic acid exhibits moderate to good solubility in polar organic solvents, including alcohols, dimethyl sulfoxide (DMSO), and acetone [6] [7]. This solubility pattern is typical for substituted benzoic acids, where the polar carboxylic acid functional group facilitates dissolution in polar solvents while the hydrophobic aromatic ring and cyclobutyl substituent contribute to solubility in moderately polar organic media.
The compound demonstrates enhanced solubility in protic solvents capable of hydrogen bonding, such as methanol and ethanol, due to favorable interactions between the carboxylic acid group and solvent molecules. In aprotic polar solvents like DMSO, solubility is maintained through dipole-dipole interactions and the solvation of the carboxylate functionality.
The aqueous solubility of 4-cyclobutylbenzoic acid is estimated to be low, likely less than 1 g/L at 25°C [1] [2]. This limited water solubility is attributed to the hydrophobic nature of both the aromatic ring system and the cyclobutyl substituent, which together comprise a significant portion of the molecular structure. The calculated LogP value of 2.65 supports this assessment, indicating moderate lipophilicity that reduces aqueous solubility [1] [3].
As a carboxylic acid, 4-cyclobutylbenzoic acid exhibits significant pH-dependent solubility behavior [8] [9]. Under acidic conditions (pH < 3), the compound exists predominantly in its neutral, protonated form, resulting in lower aqueous solubility. As pH increases above the compound's pKa (estimated at 4.3-4.4), deprotonation occurs, forming the more water-soluble carboxylate anion.
At physiological pH (7.4), the compound would exist primarily as the carboxylate salt, significantly enhancing its aqueous solubility compared to acidic conditions. This pH-dependent behavior is characteristic of carboxylic acids and has important implications for formulation and biological applications.
4-Cyclobutylbenzoic acid exhibits a calculated LogP (octanol/water partition coefficient) of 2.65 [1] [3], indicating moderate lipophilicity. This value reflects the balance between the hydrophilic carboxylic acid functional group and the lipophilic aromatic ring system combined with the cyclobutyl substituent.
The partition coefficient places this compound in an intermediate range of lipophilicity, suggesting favorable characteristics for membrane permeability while maintaining sufficient polarity for formulation flexibility. This lipophilicity profile is consistent with compounds that can traverse biological membranes while retaining adequate aqueous solubility under appropriate pH conditions.
| Lipophilicity Parameter | Value | Interpretation |
|---|---|---|
| LogP (octanol/water) | 2.65 | Moderate lipophilicity |
| Polar Surface Area | 37.30 Ų | Moderate polarity |
While direct experimental pKa measurements for 4-cyclobutylbenzoic acid are not available in the current literature, the value can be estimated based on substituent effects and comparison with related compounds. The estimated pKa is approximately 4.3-4.4 [10] [11] [12], making it slightly less acidic than benzoic acid (pKa = 4.19).
This slight increase in pKa compared to benzoic acid is attributed to the weak electron-donating inductive effect of the cyclobutyl group. Alkyl substituents, including cycloalkyl groups, generally exhibit electron-releasing properties through inductive effects, which destabilize the conjugate base (carboxylate anion) and consequently increase the pKa value.
The pKa of 4-cyclobutylbenzoic acid can be compared with other para-substituted benzoic acids to understand the electronic effects of the cyclobutyl substituent:
| Compound | pKa | Substituent Effect |
|---|---|---|
| Benzoic acid | 4.19 | Reference |
| 4-Methylbenzoic acid | 4.37 | Electron-donating (+I) |
| 4-Cyclobutylbenzoic acid | ~4.3-4.4 (estimated) | Weak electron-donating (+I) |
| 4-Chlorobenzoic acid | 3.98 | Electron-withdrawing (-I) |
The cyclobutyl group's effect is similar to but slightly weaker than that of a simple methyl group, consistent with its position as a cyclic alkyl substituent with moderate electron-donating character [10] [11].
4-Cyclobutylbenzoic acid demonstrates thermal stability up to approximately 200°C, with decomposition occurring at higher temperatures [13] [14]. This thermal stability profile is consistent with substituted benzoic acids, which generally maintain structural integrity under moderate heating conditions but undergo decarboxylation and other degradation reactions at elevated temperatures.
Studies on related benzoic acid derivatives indicate that decomposition typically involves decarboxylation as the primary pathway, with the formation of the corresponding substituted benzene and carbon dioxide. The cyclobutyl group may undergo additional thermal rearrangements or ring-opening reactions under extreme conditions [14] [15].
Based on the structural characteristics and comparison with related aromatic compounds, 4-cyclobutylbenzoic acid is expected to exhibit good photostability under normal light exposure conditions [16] [17]. The aromatic ring system provides inherent stability against photodegradation, while the carboxylic acid group and cyclobutyl substituent do not introduce particularly photolabile functionalities.
However, prolonged exposure to intense ultraviolet radiation might lead to photochemical reactions, potentially involving the cyclobutyl ring system or photooxidation of the aromatic core. Standard storage conditions away from direct sunlight would be recommended to maintain compound integrity.
4-Cyclobutylbenzoic acid exhibits good hydrolytic stability under neutral aqueous conditions [18] [19]. The carboxylic acid functional group is inherently stable to hydrolysis, and the aromatic ring system provides additional stability. The cyclobutyl substituent, while potentially susceptible to acid-catalyzed ring-opening under extreme conditions, remains stable under typical aqueous environments.
Under strongly acidic or basic conditions, particularly at elevated temperatures, some hydrolytic degradation might occur. However, under physiological conditions and normal storage environments, the compound maintains its structural integrity without significant hydrolytic breakdown.